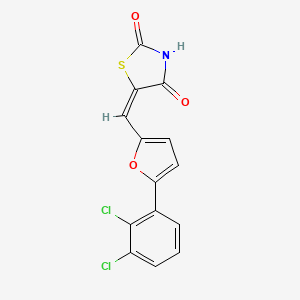

IGF-1R inhibitor-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1218777-14-0 |

|---|---|

Molecular Formula |

C14H7Cl2NO3S |

Molecular Weight |

340.2 g/mol |

IUPAC Name |

(5E)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C14H7Cl2NO3S/c15-9-3-1-2-8(12(9)16)10-5-4-7(20-10)6-11-13(18)17-14(19)21-11/h1-6H,(H,17,18,19)/b11-6+ |

InChI Key |

LINLFOKYKLOFSG-IZZDOVSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3 |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of BMS-536924: A Potent Inhibitor of the Insulin-like Growth Factor-1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis and progression of numerous cancers, making it a compelling target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the discovery and synthesis of BMS-536924, a potent and selective small-molecule inhibitor of IGF-1R and the structurally related insulin receptor (IR). We will delve into the preclinical data that underscore its mechanism of action, biological activity, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key biological and experimental workflows are provided to equip researchers and drug development professionals with a thorough understanding of this significant compound.

Introduction: The Rationale for Targeting IGF-1R

The IGF-1R signaling network is a critical regulator of normal cellular physiology. Upon binding its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events primarily through the phosphoinositide 3-kinase (PI3K)/Akt and the Ras-mitogen-activated protein kinase (MAPK) pathways.[1][2] This signaling cascade ultimately promotes cell cycle progression, inhibits apoptosis, and enhances cell migration and invasion.[3]

In many malignancies, the IGF-1R pathway is aberrantly activated, contributing to tumor growth and resistance to conventional therapies.[4] Consequently, the development of agents that specifically inhibit IGF-1R has been a major focus of oncology drug discovery. Small molecule tyrosine kinase inhibitors (TKIs) offer the advantage of oral bioavailability and the ability to target the intracellular kinase domain of the receptor.

The Discovery of BMS-536924: A Lead Optimization Journey

BMS-536924, chemically known as (S)-4-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)-3-(4-methyl-6-morpholino-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one, emerged from a focused lead optimization program by Bristol-Myers Squibb. The development of this compound showcases a classic structure-activity relationship (SAR) driven approach to enhance potency, selectivity, and pharmacokinetic properties. While the precise, step-by-step synthesis of the initial hits is proprietary, the evolution to BMS-536924 involved modifications to improve metabolic stability and reduce off-target effects, particularly inhibition of cytochrome P450 enzymes. The morpholine moiety and the specific stereochemistry of the hydroxyethylamino side chain were identified as key for potent and selective inhibition.

Synthesis of BMS-536924

While a detailed, publicly disclosed, step-by-step synthesis protocol for BMS-536924 is not available, the synthesis of structurally related benzimidazole derivatives has been described in the patent literature. The general approach likely involves the condensation of a substituted o-phenylenediamine with a pyridinone derivative bearing a carboxylic acid or its activated equivalent to form the central benzimidazole core. The final key step would involve the coupling of the chiral hydroxyethylamino side chain. The synthesis of key intermediates, such as those for related compounds like Bendamustine, often involves multi-step sequences including nitration, reduction, and cyclization reactions to construct the benzimidazole ring system.

Biological Activity and Mechanism of Action

BMS-536924 is an ATP-competitive inhibitor of the IGF-1R and IR kinases. It exerts its biological effects by blocking the autophosphorylation of these receptors and subsequently inhibiting downstream signaling pathways.

In Vitro Potency and Selectivity

BMS-536924 demonstrates potent inhibition of both IGF-1R and the insulin receptor (IR). It also exhibits activity against other kinases at higher concentrations.

| Target | IC50 (nM) |

| IGF-1R | 100 |

| Insulin Receptor (IR) | 73 |

| FAK | 150 |

| Lck | 341 |

| Table 1: Kinase Inhibitory Profile of BMS-536924. [5][6] |

Cellular Activity

In cellular assays, BMS-536924 effectively inhibits IGF-1-stimulated IGF-1R phosphorylation and downstream signaling, leading to the suppression of Akt and ERK phosphorylation.[6] This inhibition of key survival and proliferation pathways translates into potent anti-proliferative activity in a variety of cancer cell lines. For instance, in CD8-IGF-IR-MCF10A cells, which are engineered to overexpress IGF-1R, BMS-536924 inhibits growth with an IC50 of 0.48 µM.[5] Furthermore, treatment with BMS-536924 has been shown to induce a G0/G1 cell cycle arrest and promote apoptosis.[5]

Preclinical Pharmacokinetics

Preclinical studies in various animal models have demonstrated that BMS-536924 possesses good oral bioavailability.[6] However, significant non-linear pharmacokinetics have been observed in rodents at increasing oral doses.[6] The pharmacokinetic profile of a drug is a critical determinant of its clinical utility, influencing dosing regimens and potential for therapeutic efficacy.

| Species | Bioavailability (%) |

| Mouse | 78 |

| Rat | ~100 |

| Dog | 29 |

| Monkey | 8 |

| Table 2: Oral Bioavailability of BMS-536924 and a Structurally Related Compound (BMS-690514) in Preclinical Species. [7] |

In Vivo Efficacy

The anti-tumor activity of BMS-536924 has been evaluated in various xenograft models. Oral administration of the compound has been shown to significantly inhibit tumor growth in a dose-dependent manner.[6] For example, in a CD8-IGF-1R-MCF10A xenograft model, a 100 mg/kg dose of BMS-536924 resulted in a 76% reduction in tumor volume after two weeks of treatment.[6] In glioma xenograft models, intraperitoneal administration of BMS-536924 at 40 mg/kg led to significant tumor growth inhibition.[8] Importantly, these anti-tumor effects were achieved at well-tolerated doses, with no significant adverse effects on body weight or glucose levels at the time of sacrifice.[6]

Experimental Protocols

IGF-1R Kinase Assay (ADP-Glo™ Format)

This biochemical assay quantifies the activity of IGF-1R by measuring the amount of ADP produced during the kinase reaction.

-

Materials: Recombinant IGF-1R enzyme, kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT), ATP, substrate (e.g., a synthetic peptide), and ADP-Glo™ Kinase Assay kit.[9]

-

Procedure:

-

In a 384-well plate, add the test compound (BMS-536924) at various concentrations.

-

Add the IGF-1R enzyme and the peptide substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Cellular IGF-1R Phosphorylation Assay

This assay measures the ability of an inhibitor to block IGF-1-induced autophosphorylation of IGF-1R in a cellular context.

-

Materials: Cancer cell line expressing IGF-1R (e.g., MCF-7), serum-free medium, IGF-1 ligand, lysis buffer, antibodies against total IGF-1R and phosphorylated IGF-1R (p-IGF-1R).

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours to reduce basal receptor activation.

-

Pre-treat the cells with various concentrations of BMS-536924 for 1-2 hours.

-

Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.

-

Lyse the cells and collect the protein lysates.

-

Perform Western blotting using antibodies to detect the levels of total IGF-1R and p-IGF-1R. A decrease in the p-IGF-1R signal relative to the total IGF-1R signal indicates inhibition of receptor phosphorylation.

-

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay assesses the effect of the inhibitor on cell division by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

-

Materials: Cancer cell line, 96-well plates, [³H]-thymidine.

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach.

-

Treat the cells with a serial dilution of BMS-536924 for 72 hours.

-

Pulse the cells with [³H]-thymidine for the final 3-4 hours of incubation.

-

Harvest the cells onto filter plates and measure the incorporated radioactivity using a scintillation counter. A reduction in radioactivity indicates inhibition of cell proliferation.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-536924 in a mouse model.

-

Materials: Immunocompromised mice (e.g., nude mice), cancer cell line for implantation, BMS-536924 formulation for oral or intraperitoneal administration.

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer BMS-536924 at the desired dose and schedule (e.g., once or twice daily by oral gavage). The vehicle used for the control group should be the same as that used to formulate the drug.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Visualizations

Figure 1: Simplified IGF-1R Signaling Pathway.

Figure 2: General Drug Discovery Workflow for Kinase Inhibitors.

Figure 3: Preclinical Experimental Workflow for an IGF-1R Inhibitor.

Conclusion

BMS-536924 represents a significant advancement in the development of small-molecule inhibitors targeting the IGF-1R pathway. Its potent and selective inhibition of IGF-1R and IR, coupled with favorable preclinical pharmacokinetics and robust in vivo anti-tumor efficacy, established it as a valuable tool for cancer research and a promising scaffold for the development of clinical candidates. The comprehensive data available for BMS-536924 provides a clear illustration of the modern drug discovery process for kinase inhibitors, from initial target validation to preclinical proof-of-concept. This technical guide serves as a detailed resource for scientists and researchers working to further understand and therapeutically exploit the IGF-1R signaling axis in oncology and other diseases.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. schrodinger.com [schrodinger.com]

- 9. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"IGF-1R inhibitor-5" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of IGF-1R inhibitor-5, a potent small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Furthermore, it outlines detailed experimental protocols for its evaluation and presents key signaling pathways affected by its inhibitory activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, drug discovery, and molecular biology.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] this compound (also referred to as compound 19) is a small molecule inhibitor that has demonstrated potent inhibitory activity against IGF-1R.[4][5] This guide provides a detailed technical summary of its chemical and biological characteristics.

Chemical Structure and Properties

This compound is a thiazolidinedione derivative with the chemical name 5-((2,3-dichlorobenzofuran-6-yl)methylene)thiazolidine-2,4-dione. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-((2,3-dichlorobenzofuran-6-yl)methylene)thiazolidine-2,4-dione | N/A |

| Synonyms | This compound, Compound 19 | [4][5] |

| CAS Number | 331652-38-1 | [6] |

| Molecular Formula | C₁₄H₇Cl₂NO₃S | [6] |

| Molecular Weight | 340.18 g/mol | [6] |

| SMILES | O=C1S/C(C(N1)=O)=C/C2=CC=C(C3=C(Cl)C(Cl)=CC=C3)O2 | N/A |

| Melting Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

Pharmacological Properties

This compound is a potent inhibitor of IGF-1R with a reported IC50 of 6 μM.[4][5] The primary mechanism of action for many small molecule IGF-1R inhibitors involves the disruption of the receptor's kinase activity, thereby blocking downstream signaling cascades.[2] While the precise binding mode (e.g., ATP-competitive or allosteric) of this compound has not been explicitly detailed in the available literature, thiazolidinedione-based compounds have been shown to modulate IGF-1R signaling through various mechanisms.[7][8][9]

A critical aspect of any IGF-1R inhibitor is its selectivity over the highly homologous Insulin Receptor (IR), as off-target inhibition of IR can lead to metabolic side effects.[10] The selectivity profile of this compound against IR and other kinases has not been publicly reported.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Target | Insulin-like Growth Factor-1 Receptor (IGF-1R) | [4][5] |

| IC50 | 6 μM | [4][5] |

| Mechanism of Action | Inhibition of IGF-1R kinase activity (presumed) | [2] |

| Binding Affinity (Ki) | Not Reported | N/A |

| Selectivity Profile | Not Reported | N/A |

Signaling Pathways

Inhibition of IGF-1R by this compound is expected to disrupt key downstream signaling pathways that are crucial for cancer cell proliferation and survival. The two primary pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of IGF-1R inhibitors like this compound.

IGF-1R Kinase Assay

This protocol is for determining the in vitro inhibitory activity of a compound against the IGF-1R kinase. A common method is the ADP-Glo™ Kinase Assay.[7][11][12]

Materials:

-

Recombinant human IGF-1R kinase domain

-

IGF1Rtide substrate (e.g., KKKSPGEYVNIEFG)[11]

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[7]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound) dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Add 2 µL of IGF-1R enzyme solution to each well.

-

Add 2 µL of a mixture of the IGF1Rtide substrate and ATP to initiate the reaction. The final concentrations should be optimized, but a starting point could be a substrate concentration near its Km and an ATP concentration near its Km.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line with known IGF-1R expression (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate with gentle shaking for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to assess the effect of the inhibitor on the phosphorylation status of IGF-1R and downstream signaling proteins like Akt and ERK.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer and equipment

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for the desired time. In some experiments, cells are serum-starved and then stimulated with IGF-1 to assess the inhibition of ligand-induced signaling.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image and analyze the band intensities to determine the changes in protein phosphorylation.

Conclusion

This compound is a potent small molecule inhibitor of IGF-1R. Its thiazolidinedione scaffold is a common feature in various biologically active compounds. Further characterization of its detailed pharmacological properties, including its selectivity profile and in vivo efficacy, is warranted to fully assess its therapeutic potential. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to conduct such investigations.

References

- 1. ajol.info [ajol.info]

- 2. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com [promega.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IGF1R Kinase Enzyme System [worldwide.promega.com]

- 12. promega.com [promega.com]

The Specificity and Selectivity of IGF-1R Inhibitor-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target specificity and selectivity of the novel Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitor, designated IGF-1R inhibitor-5. The information presented herein is essential for researchers and drug development professionals engaged in the evaluation and progression of targeted cancer therapeutics.

The insulin-like growth factor (IGF) signaling pathway, primarily mediated through IGF-1R, plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a key factor in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4] IGF-1R inhibitors are designed to block this signaling cascade, thereby impeding tumor growth and enhancing the efficacy of other anticancer treatments.[2] This document details the inhibitory profile of this compound, its selectivity against the closely related Insulin Receptor (IR), and the methodologies used for its characterization.

Target Specificity and Selectivity Profile

The therapeutic utility of an IGF-1R inhibitor is significantly influenced by its selectivity, particularly against the Insulin Receptor (IR), due to the high degree of homology between the two receptors, especially within their kinase domains.[5][6] Off-target inhibition of IR can lead to undesirable side effects, such as hyperglycemia.[6]

This compound has been characterized through a series of in vitro kinase assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined against a panel of kinases, with a primary focus on IGF-1R and IR.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. IR) |

| IGF-1R | 35 | 2.14 |

| IR (Insulin Receptor) | 75 | 1 |

| ALK | >1000 | >28.5 |

| BTK | >1000 | >28.5 |

| EGFR | >1000 | >28.5 |

| FGFR1 | >1000 | >28.5 |

| FGFR2 | >1000 | >28.5 |

| PKA | >1000 | >28.5 |

Data presented is a representative compilation based on publicly available information for selective IGF-1R inhibitors such as Linsitinib (OSI-906)[7].

The data clearly indicates that this compound is a potent inhibitor of IGF-1R with an IC50 of 35 nM.[7] It exhibits a modest but significant selectivity for IGF-1R over the Insulin Receptor, a common challenge in the development of this class of inhibitors.[3][5] The inhibitor shows minimal activity against a range of other kinases, suggesting a favorable selectivity profile.

Signaling Pathway Inhibition

IGF-1R activation by its ligands, IGF-1 and IGF-2, triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[2] this compound, by blocking the autophosphorylation of the receptor, effectively abrogates these downstream signaling events.

Caption: IGF-1R signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following is a representative protocol for determining the in vitro kinase inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

1. Objective: To determine the IC50 value of this compound against IGF-1R and other kinases.

2. Materials:

-

Recombinant human IGF-1R kinase domain

-

Eu-labeled anti-His tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Test compound (this compound)

-

Kinase buffer

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

3. Methods:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase buffer.

-

In a 384-well plate, add the diluted inhibitor, the Eu-labeled anti-His antibody, and the recombinant IGF-1R kinase.

-

Incubate the mixture at room temperature for 60 minutes to allow the inhibitor to bind to the kinase.

-

Add the Alexa Fluor™ 647-labeled kinase tracer to each well.

-

Incubate for another 60 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.

-

The data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a high concentration of a known potent inhibitor).

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

This protocol can be adapted for other kinases to determine the selectivity profile of the inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the IGF-1R kinase. Its ability to discriminate between IGF-1R and the closely related Insulin Receptor, combined with its limited off-target activity, makes it a promising candidate for further preclinical and clinical development in oncology. The methodologies and data presented in this guide provide a solid foundation for the continued investigation of this compound as a targeted anti-cancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]

- 3. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamopen.com [benthamopen.com]

- 6. Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

The Binding Affinity of Small Molecule Inhibitors to IGF-1R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of small molecule inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), a critical node in cellular signaling pathways implicated in cancer and other diseases. This document offers a comparative analysis of various inhibitors, detailed experimental protocols for measuring binding affinity, and visual representations of the core biological and experimental processes.

Introduction to IGF-1R and Its Inhibition

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[1][2] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, activating downstream signaling cascades, most notably the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[2][3] Dysregulation of the IGF-1R signaling pathway is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[4]

Small molecule inhibitors of IGF-1R have emerged as a promising class of anti-cancer agents. These compounds typically target the ATP-binding site of the kinase domain or allosteric sites, thereby preventing receptor phosphorylation and subsequent signal transduction.[3] A key parameter in the development of these inhibitors is their binding affinity, often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher affinity and potency of the inhibitor.

This guide focuses on "IGF-1R inhibitor-5," a compound with limited publicly available data, and places it in the context of other known IGF-1R inhibitors to provide a broader understanding of the field.

Quantitative Analysis of IGF-1R Inhibitor Binding Affinity

The following table summarizes the binding affinities of several small molecule inhibitors of IGF-1R. The data has been compiled from various sources and is presented to facilitate a comparative analysis. It is important to note that IC50 values can vary depending on the assay conditions (e.g., ATP concentration in biochemical assays).

| Compound Name | Type of Inhibition | Target | Binding Affinity (IC50/Kd/Ki) | Reference |

| This compound (Compound 19) | Not specified | IGF-1R | IC50: 6 µM | MedChemExpress |

| Compound 1 | Allosteric | IGF-1R | IC50: 10 µM (biochemical) | [5] |

| Compound 2 | Allosteric | IGF-1R | IC50: 2.5 µM (biochemical) | [5] |

| Compound 3 | Allosteric | IGF-1R | IC50: 6.0 µM (biochemical) | [5] |

| Compound 6 | Allosteric | IGF-1R | IC50: 0.9 µM (biochemical) | [5] |

| Compound 10 | Allosteric | IGF-1R | IC50: 0.4 µM (biochemical) | [5] |

| Compound 11 | Allosteric | IGF-1R | IC50: 0.2 µM (biochemical) | [5] |

| Compound 12 | Allosteric | IGF-1R | IC50: 3.5 µM (biochemical) | [5] |

| Linsitinib (OSI-906) | ATP-competitive | IGF-1R/IR | IC50: 35 nM (IGF-1R), 75 nM (IR) | [6] |

| BMS-536924 | ATP-competitive | IGF-1R/IR | IC50: 100 nM (IGF-1R), 73 nM (IR) | MedChemExpress |

| NVP-AEW541 | ATP-competitive | IGF-1R/IR | IC50: 150 nM (IGF-1R), 140 nM (IR) | MedChemExpress |

| GSK1838705A | ATP-competitive | IGF-1R/IR/ALK | IC50: 2.0 nM (IGF-1R), 1.6 nM (IR), 0.5 nM (ALK) | MedChemExpress |

Disclaimer: The data for "this compound (Compound 19)" is from a commercial vendor and lacks a primary literature citation. The other compounds are from a peer-reviewed publication and vendor websites.

Experimental Protocols

Accurate determination of binding affinity is crucial for the characterization of inhibitors. Below are detailed methodologies for key experiments used to assess the interaction between small molecule inhibitors and IGF-1R.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human IGF-1R kinase domain

-

IGF-1Rtide peptide substrate

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

Test inhibitor (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare a 2X kinase buffer. Dilute the IGF-1R enzyme and substrate in 1X kinase buffer. Prepare a serial dilution of the test inhibitor in 1X kinase buffer. Prepare the ATP solution in 2X kinase buffer.

-

Reaction Setup: In a 96-well plate, add 5 µL of the test inhibitor solution or vehicle control. Add 10 µL of the enzyme/substrate mix to each well.

-

Initiation of Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 25 µL.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the substrate for luciferase. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Phosphorylation Assay (Sandwich ELISA)

This assay measures the level of IGF-1R phosphorylation at a specific tyrosine residue in a cellular context, providing an indication of the inhibitor's efficacy in a more biologically relevant system.

Materials:

-

Human cancer cell line expressing IGF-1R (e.g., MCF-7)

-

Cell culture medium and supplements

-

IGF-1 ligand

-

Test inhibitor

-

Cell Lysis Buffer

-

PathScan® Phospho-IGF-I Receptor beta (Tyr1131) Sandwich ELISA Kit (Cell Signaling Technology) or similar

-

96-well plate reader for absorbance

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for a few hours.

-

Inhibitor Treatment: Pretreat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce IGF-1R phosphorylation.

-

Cell Lysis: Aspirate the media and lyse the cells with Cell Lysis Buffer containing protease and phosphatase inhibitors.

-

ELISA Procedure:

-

Add 100 µL of cell lysate to the wells of the ELISA plate pre-coated with a capture antibody for IGF-1R.

-

Incubate according to the kit instructions.

-

Wash the wells.

-

Add the detection antibody (e.g., anti-phospho-tyrosine antibody).

-

Incubate and wash.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate and wash.

-

Add the substrate solution and allow the color to develop.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Normalize the phospho-IGF-1R signal to the total protein concentration in each lysate. Calculate the percent inhibition of phosphorylation for each inhibitor concentration and determine the cellular IC50 value.

Visualizing Pathways and Processes

IGF-1R Signaling Pathway

The following diagram illustrates the major signaling cascades activated by IGF-1R.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. researchgate.net [researchgate.net]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

The Downstream Cascade: A Technical Guide to the Signaling Effects of IGF-1R Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its signaling cascade is primarily activated by the binding of its ligands, IGF-1 and IGF-2. Dysregulation of the IGF-1R pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth analysis of the downstream signaling effects of IGF-1R inhibition, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core signaling pathways, present quantitative data on the effects of inhibitors, detail key experimental protocols, and visualize these complex interactions.

The inhibition of IGF-1R autophosphorylation is the primary mechanism of action for IGF-1R inhibitors.[1] This blockade prevents the recruitment and phosphorylation of crucial adaptor proteins, such as Insulin Receptor Substrate (IRS) and Shc, thereby attenuating downstream signaling.[2] The two major signaling axes affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.[3]

Core Signaling Pathways Affected by IGF-1R Inhibition

Upon ligand binding, IGF-1R undergoes a conformational change, leading to the autophosphorylation of tyrosine residues in its intracellular kinase domain. This event creates docking sites for substrate proteins, initiating a cascade of downstream signaling events.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation. Activated IGF-1R recruits and phosphorylates IRS proteins, which in turn activate PI3K. PI3K then converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth while inhibiting apoptosis.[4] IGF-1R inhibitors effectively block the initial phosphorylation of IRS, leading to a significant reduction in Akt and mTOR activity.[5]

The Ras/Raf/MEK/ERK (MAPK) Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is crucial for cell proliferation, differentiation, and survival. Upon activation, IGF-1R can also recruit the adaptor protein Shc, which in turn activates the Ras GTPase. This initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the activity of various transcription factors, driving the expression of genes involved in cell cycle progression.[6] Inhibition of IGF-1R disrupts this cascade, leading to decreased ERK phosphorylation and a subsequent halt in cell cycle progression.[7]

Below is a Graphviz diagram illustrating the IGF-1R signaling pathways and the points of intervention by an IGF-1R inhibitor.

Quantitative Effects of IGF-1R Inhibitors

The efficacy of IGF-1R inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for several representative IGF-1R inhibitors.

Table 1: Inhibitory Potency (IC50) of Selected IGF-1R Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| Linsitinib (OSI-906) | IGF-1R / IR | 35 / 75 | [8] |

| NVP-AEW541 | IGF-1R / IR | 150 / 140 | [1] |

| BMS-536924 | IGF-1R / IR | 100 / 73 | [1] |

| Picropodophyllin | IGF-1R | 1 | [1] |

| Ceritinib (LDK378) | ALK / IGF-1R / IR | 0.2 / 8 / 7 | [1] |

| GSK1838705A | IGF-1R / IR / ALK | 2.0 / 1.6 / 0.5 | [9] |

Table 2: Cellular Effects of IGF-1R Inhibition

| Inhibitor | Cell Line | Effect | Quantitative Data | Reference(s) |

| Linsitinib (OSI-906) | CNE-2 (Nasopharyngeal Carcinoma) | Inhibition of Cell Proliferation | IC50 = 0.387 µM | [10] |

| Linsitinib (OSI-906) | SUNE-1 (Nasopharyngeal Carcinoma) | Inhibition of Cell Proliferation | IC50 = 0.381 µM | [10] |

| OSI-906 | HEK293 | Decreased Cell Viability (with IGF-1R siRNA) | 28% decrease at 72h | [11] |

| OSI-906 | MCF7 (Breast Cancer) | Decreased Cell Viability (with IGF-1R siRNA) | 10% decrease at 72h | [11] |

| Unnamed Inhibitor | MCF-7 (Breast Cancer) | Increased Apoptosis | 42.8% apoptotic cells vs. 9.1% in control | [6] |

| Unnamed Inhibitor | MCF-7 (Breast Cancer) | G1 Phase Arrest | 64.3% in G1 vs. 35.5% in control | [6] |

| OSI-906 | A375M (Melanoma) | Increased TMZ-induced Apoptosis | Substantial increase 72h post-TMZ | [12] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of IGF-1R inhibitors. This section provides detailed methodologies for essential assays.

Western Blot Analysis for Protein Phosphorylation

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the IGF-1R signaling cascade.

Experimental Workflow Diagram

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of IGF-1R inhibitor for the specified duration. In some experiments, cells may be serum-starved prior to stimulation with IGF-1.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of IGF-1R, Akt, and ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

Kinase assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of IGF-1R.

Protocol (based on ADP-Glo™ Kinase Assay): [3]

-

Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT). Dilute the IGF-1R enzyme, substrate (e.g., IGF1Rtide peptide), ATP, and test compounds in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor or DMSO control. Add 2 µl of the diluted IGF-1R enzyme. Add 2 µl of the substrate/ATP mixture.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

Cell viability assays are used to assess the cytotoxic or cytostatic effects of IGF-1R inhibitors on cancer cells.

Protocol (MTT Assay): [13]

-

Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the IGF-1R inhibitor. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Inhibition of the IGF-1R signaling pathway represents a promising strategy in oncology. A thorough understanding of the downstream effects on the PI3K/Akt and MAPK pathways is crucial for the development of effective and targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of IGF-1R-targeted cancer treatment. The continued investigation into the intricate signaling networks governed by IGF-1R will undoubtedly pave the way for novel therapeutic combinations and improved patient outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. promega.com [promega.com]

- 4. IGF1R inhibition enhances the therapeutic effects of Gq/11 inhibition in metastatic uveal melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. IGF-1R promotes the expression of cyclin D1 protein and accelerates the G1/S transition by activating Ras/Raf/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IGF-1R inhibition induces schedule-dependent sensitization of human melanoma to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A kinase-independent biological activity for insulin growth factor-1 receptor (IGF-1R): Implications for Inhibition of the IGF-1R signal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of an IGF-1R Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of a representative small molecule IGF-1R tyrosine kinase inhibitor.

Note: The compound "IGF-1R inhibitor-5" is not a publicly recognized designation. Therefore, this guide utilizes data from well-characterized, exemplary IGF-1R inhibitors such as Linsitinib (OSI-906) and NVP-AEW541 to illustrate the characterization process.

Data Presentation: Inhibitor Activity Profile

The in vitro activity of an IGF-1R inhibitor is assessed through a series of quantitative assays to determine its potency, selectivity, and cellular effects. The data below is a composite representation from multiple public sources on exemplary inhibitors.

Table 1: Biochemical Potency and Selectivity

| Compound Example | Target | IC50 (nM) | Assay Type | Notes |

| Linsitinib (OSI-906) | IGF-1R | 35 | Cell-free kinase assay | Potent inhibitor of IGF-1R kinase activity.[1][2] |

| Insulin Receptor (IR) | 75 | Cell-free kinase assay | ~2-fold selectivity for IGF-1R over IR.[1][2] | |

| NVP-AEW541 | IGF-1R | 86 - 150 | Cell-free / Cellular kinase assay | Selective at the cellular level.[3][4] |

| Insulin Receptor (IR) | 140 - 2300 | Cell-free / Cellular kinase assay | ~27-fold more potent against IGF-1R in cellular assays.[3] | |

| BMS-536924 | IGF-1R | 100 | Cell-free kinase assay | Dual inhibitor of IGF-1R and IR.[5][6] |

| Insulin Receptor (IR) | 73 | Cell-free kinase assay | Slightly more potent against IR.[5][6] |

Table 2: Cellular Activity Profile

| Compound Example | Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) |

| Linsitinib (OSI-906) | Various (e.g., NSCLC, Colorectal) | Cell Proliferation (CellTiter-Glo) | Inhibition of cell growth | 0.021 - 0.810[1] |

| NVP-AEW541 | MCF-7 (Breast Cancer) | Cell Proliferation | Inhibition of cell growth | 1.64[3][4] |

| Neuroblastoma Cell Lines | Cell Proliferation | Inhibition of cell growth | 0.4 - 6.8[7] | |

| BMS-536924 | CD8-IGF-IR-MCF10A | Cell Growth | Inhibition of cell growth | 0.48[5] |

Signaling Pathway and Experimental Workflow

IGF-1R Signaling Pathway

The diagram below illustrates the canonical IGF-1R signaling cascade and the point of intervention for a tyrosine kinase inhibitor.

In Vitro Characterization Workflow

The following diagram outlines the typical experimental workflow for the in vitro characterization of a novel IGF-1R inhibitor.

Experimental Protocols

In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human IGF-1R kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Test Inhibitor (e.g., "this compound") dissolved in DMSO

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[8]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare Reagents: Thaw all components on ice. Prepare a 2X kinase buffer solution. Dilute the IGF-1R enzyme and substrate in 1X kinase buffer.

-

Compound Plating: Dispense test inhibitor solutions at various concentrations into the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Enzyme/Substrate Addition: Add the IGF-1R enzyme and substrate mixture to each well.

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate for 60-90 minutes at 30°C with gentle shaking.

-

Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[8]

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (CellTiter-Glo® Format)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[1]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, NCI-H292)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test Inhibitor dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well opaque-walled tissue culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium and incubate overnight (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the diluted inhibitor to the appropriate wells. Include DMSO vehicle control wells.

-

Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO₂.

-

Assay Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[5]

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well.[5]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent viability relative to the DMSO control. Determine the EC50 value by plotting the results in a dose-response curve.

Western Blot for Pathway Analysis

This method is used to detect the phosphorylation status of IGF-1R and its key downstream signaling proteins, confirming target engagement and mechanism of action within the cell.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

Test Inhibitor

-

IGF-1 ligand

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer system (e.g., PVDF membranes)

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary Antibodies:

-

Phospho-IGF-1R (Tyr1135/1136)

-

Total IGF-1R

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

β-Actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL Chemiluminescent Substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours.

-

Inhibitor Pre-treatment: Treat cells with various concentrations of the inhibitor (or DMSO vehicle) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 10-50 ng/mL) for 10-15 minutes to induce receptor phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[9]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[9]

-

SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel for electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]

-

Immunoblotting:

-

Signal Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using a digital imaging system.[9]

-

Analysis: Quantify band intensities. Analyze the ratio of phosphorylated protein to total protein to determine the effect of the inhibitor on IGF-1R signaling. Use β-Actin for normalization of protein loading.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. scribd.com [scribd.com]

- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

- 4. youtube.com [youtube.com]

- 5. ch.promega.com [ch.promega.com]

- 6. promega.com [promega.com]

- 7. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: The Role of Small Molecule IGF-1R Inhibitors in Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "IGF-1R inhibitor-5" is not a recognized designation in scientific literature. This guide will therefore focus on the general class of small molecule Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors, using well-documented examples such as Picropodophyllin (PPP), Linsitinib (OSI-906), and NVP-AEW541 to illustrate the core principles, mechanisms, and methodologies related to their pro-apoptotic effects.

Introduction: The IGF-1R Signaling Axis and Apoptosis Evasion

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase receptor that plays a pivotal role in cellular growth, proliferation, and survival.[1] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events.[2]

Two major downstream signaling pathways are critical for mediating the anti-apoptotic effects of IGF-1R activation:

-

The PI3K/Akt Pathway: This is a central pro-survival pathway. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad (a Bcl-2 family member) and Forkhead box O (FOXO) transcription factors, thereby promoting cell survival.[3]

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily associated with cell proliferation but also contributes to survival.[4] Activated IGF-1R can also lead to the activation of the Ras/MAPK cascade, which ultimately results in the phosphorylation of ERK. Active ERK can phosphorylate various substrates that regulate gene expression and prevent apoptosis.[4]

In many cancer types, the IGF-1R signaling pathway is overactive, contributing significantly to tumorigenesis and resistance to therapy by allowing cancer cells to evade apoptosis.[3] Consequently, inhibiting IGF-1R has emerged as a promising therapeutic strategy to suppress tumor growth and re-sensitize cancer cells to apoptotic stimuli.[1]

Mechanism of Action: How IGF-1R Inhibitors Induce Apoptosis

Small molecule IGF-1R inhibitors are typically ATP-competitive agents that target the tyrosine kinase domain of the receptor's β-subunit.[1] By binding to this domain, they prevent the ATP-dependent autophosphorylation of the receptor that is essential for its activation.[5] This blockade has several critical downstream consequences that converge to promote apoptosis:

-

Inhibition of Pro-Survival Signaling: The primary mechanism is the shutdown of the PI3K/Akt and MAPK pathways.[4] Dephosphorylation of Akt relieves the inhibition of pro-apoptotic proteins like Bad, allowing them to promote the release of cytochrome c from mitochondria.[3]

-

Activation of Caspases: The inhibition of survival signals ultimately leads to the activation of the caspase cascade, the central executioners of apoptosis.[6] This is often observed through the cleavage and activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).[2][6]

-

Modulation of Bcl-2 Family Proteins: Inhibition of IGF-1R signaling can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, studies have shown that treatment with the inhibitor NVP-AEW541 leads to an increase in the expression of the pro-apoptotic protein Bax.[7]

-

Cleavage of PARP: A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3. This event is frequently used as a marker for apoptosis in cells treated with IGF-1R inhibitors.[8]

The culmination of these events is the dismantling of the cell through the orderly process of apoptosis.

Figure 1. IGF-1R signaling pathway and the mechanism of apoptosis induction by an IGF-1R inhibitor.

Quantitative Data Summary

The efficacy of IGF-1R inhibitors varies across different cancer cell lines and is typically quantified by the half-maximal inhibitory concentration (IC50) for cell viability and direct measures of apoptosis.

Table 1: IC50 Values of Representative IGF-1R Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |

| Picropodophyllin (PPP) | RH30 / RD | Rhabdomyosarcoma | ~0.1 µM | [9] |

| DU145 | Prostate Cancer | 0.802 µM | [10] | |

| LNCaP | Prostate Cancer | 0.899 µM | [10] | |

| Linsitinib (OSI-906) | Various | Multiple Cancers | 0.021 - 0.810 µM | [11] |

| NVP-AEW541 | Panel of 10 lines | Neuroblastoma | 0.4 - 6.8 µM | [12] |

Table 2: Quantitative Apoptosis Induction by IGF-1R Inhibitors

| Inhibitor | Cell Line | Assay | Treatment Details | Result | Reference |

| Picropodophyllin (PPP) | DU145 | Annexin V/PI | 1.0 µM for 24h | 18.33% apoptotic cells (vs 6.86% control) | [10] |

| LNCaP | Annexin V/PI | 1.0 µM for 24h | 13.10% apoptotic cells (vs 4.90% control) | [10] | |

| Linsitinib (OSI-906) | IGF-1R expressing | Caspase-Glo 3/7 | 63,225 ng/mL | 6.68-fold increase in caspase activity | [2] |

| NVP-AEW541 | MDA-MB-231 | Annexin V/PI | NVP-AEW541 alone | 30.8% apoptotic cells | [7] |

| BT-549 | Annexin V/PI | NVP-AEW541 alone | 18.2% apoptotic cells | [7] |

Key Experimental Protocols

Evaluating the pro-apoptotic role of an IGF-1R inhibitor involves a series of standard in vitro assays.

Figure 2. Standard experimental workflow for evaluating the pro-apoptotic effect of an IGF-1R inhibitor.

Cell Viability Assay (MTS Protocol)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the IGF-1R inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][3]

-

MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.[14]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

-

Data Analysis: Subtract the background absorbance (medium only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[1]

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Seed 1-5 x 10⁵ cells in 60-mm dishes or 6-well plates. Treat with the IGF-1R inhibitor at desired concentrations (e.g., 1x and 3x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated negative control.[15]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling and apoptotic pathways.

-

Cell Lysis: After treatment with the IGF-1R inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[4]

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Key targets include:

-

Phospho-IGF-1R (p-IGF-1R)

-

Total IGF-1R

-

Phospho-Akt (Ser473) (p-Akt)

-

Total Akt

-

Cleaved Caspase-3

-

Cleaved PARP

-

A loading control (e.g., β-Actin or GAPDH)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.[4]

Conclusion

Small molecule inhibitors targeting the IGF-1R kinase domain are potent inducers of apoptosis in cancer cells that are dependent on this signaling pathway for survival. By disrupting the downstream PI3K/Akt and MAPK pro-survival cascades, these inhibitors effectively re-engage the intrinsic apoptotic machinery. The experimental protocols detailed herein provide a robust framework for researchers to evaluate the efficacy and elucidate the mechanisms of novel IGF-1R inhibitors in preclinical drug development. The quantitative data from representative inhibitors like Picropodophyllin, Linsitinib, and NVP-AEW541 confirm that IGF-1R inhibition leads to significant decreases in cell viability and corresponding increases in apoptotic markers across a range of cancer types.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The insulin-like growth factor-I receptor kinase inhibitor NVP-AEW541 induces apoptosis in acute myeloid leukemia cells exhibiting autocrine insulin-like growth factor-I secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Co-Targeting IGF-1R and Autophagy Enhances the Effects of Cell Growth Suppression and Apoptosis Induced by the IGF-1R Inhibitor NVP-AEW541 in Triple-Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 8. mcgill.ca [mcgill.ca]

- 9. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kumc.edu [kumc.edu]

A Preclinical Technical Guide to IGF-1R Inhibition: Spotlight on Linsitinib (OSI-906)

A Note on "IGF-1R inhibitor-5": Initial searches for a specific compound designated "this compound" yielded limited publicly available preclinical data beyond its identification as a chemical entity (CAS No. 331652-38-1) with a reported IC50 of 6 μM. Due to this scarcity of in-depth research findings, this guide will focus on a well-characterized, clinically evaluated IGF-1R inhibitor, Linsitinib (OSI-906) , as a representative example to fulfill the core requirements of a detailed technical overview.

Introduction to Linsitinib (OSI-906)

Linsitinib (OSI-906) is a potent and orally bioavailable small-molecule dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The rationale for targeting the IGF-1R pathway stems from its critical role in tumor cell proliferation, survival, and resistance to anti-cancer therapies.[2][3] Linsitinib has been evaluated in numerous preclinical models and has advanced to clinical trials, making it an excellent case study for understanding the preclinical evaluation of IGF-1R inhibitors.[2][4]

Mechanism of Action

Linsitinib functions as an ATP-competitive kinase inhibitor, targeting the catalytic activity of both IGF-1R and the highly homologous insulin receptor.[5] By binding to the kinase domain, it prevents receptor autophosphorylation upon ligand (IGF-1 and IGF-2) binding.[2][6] This initial blockade abrogates the downstream activation of two major signaling cascades crucial for cancer cell growth and survival: the PI3K/AKT/mTOR pathway and the Ras/Raf/MAPK pathway.[4][6] Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis.[3][7]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of Linsitinib (OSI-906).

Table 1: In Vitro Inhibitory Activity of Linsitinib

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| IGF-1R (cell-free) | 35 nM | Purified recombinant kinase | [1] |

| Insulin Receptor (IR) (cell-free) | 75 nM | Purified recombinant kinase | [1] |

| IGF-1R Autophosphorylation (cellular) | 24 nM | 3T3 cells transfected with human IGF-1R | [4] |

| Downstream Signaling (pAkt, pERK1/2, pS6K) | 28 - 130 nM | Various tumor cell lines | [8] |

| Cell Proliferation | 21 - 810 nM | Panel of NSCLC, CRC, pancreatic, and breast cancer lines | [8] |

Table 2: In Vivo Antitumor Efficacy of Linsitinib in Xenograft Models

| Xenograft Model | Dose & Schedule | Outcome | Reference |

| IGF-1R-driven model | 25 mg/kg, PO, QD | 60% Tumor Growth Inhibition (TGI) | [8] |

| IGF-1R-driven model | 75 mg/kg, PO, QD | 100% TGI, 55% tumor regression | [8] |

| GEO (colon carcinoma) | 60 mg/kg, PO, single dose | 80% inhibition of p-IGF-1R for up to 24h | [6] |

| NCI-H292 (NSCLC) | 60 mg/kg, PO, QD | Significant tumor growth inhibition | [9] |

| MKN28 (gastric cancer) | 20 mg/kg, PO, QD | Significant tumor growth inhibition (enhanced with ZSTK474) | [10] |

Table 3: Pharmacokinetic Parameters of Linsitinib in Animal Models

| Species | Elimination Half-Life (t½) | Reference |

| Mouse (CD-1) | 2.14 hours | [8] |

| Rat (Sprague-Dawley) | 2.64 hours | [8] |

| Dog | 1.18 hours | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Linsitinib and a typical experimental workflow for its evaluation.

Figure 1. Simplified IGF-1R signaling pathway and the inhibitory action of Linsitinib (OSI-906).

Figure 2. General workflow for the preclinical evaluation of an IGF-1R inhibitor like Linsitinib.

Detailed Experimental Protocols

The following are representative protocols based on methodologies cited in preclinical studies of Linsitinib.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified IGF-1R kinase domain.

-

Materials:

-

96-well ELISA plates

-

Poly(Glu:Tyr) substrate

-

Recombinant human IGF-1R kinase domain

-

Linsitinib (OSI-906) at various concentrations

-

ATP

-

Anti-phosphotyrosine antibody conjugated to HRP

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate

-

Plate reader (405/490 nm)

-

-

Procedure:

-

Coat 96-well plates with poly(Glu:Tyr) substrate and incubate overnight.

-

Wash plates to remove unbound substrate.

-

Add recombinant IGF-1R kinase domain to each well.

-

Add serial dilutions of Linsitinib (or vehicle control) to the wells and pre-incubate.

-

Initiate the kinase reaction by adding a solution containing ATP. Incubate at room temperature.

-

Stop the reaction and wash the plates to remove non-phosphorylated components.

-

Add HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to detect phosphorylated substrate.

-

Wash plates to remove unbound antibody.

-

Add ABTS substrate and measure the absorbance at 405/490 nm.

-

Calculate the percent inhibition for each Linsitinib concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.[8]

-

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

-

Materials:

-

Tumor cell lines (e.g., GEO, HT-29)

-

96-well clear-bottom, opaque-walled plates

-

Appropriate cell culture media with 10% FBS

-

Linsitinib (OSI-906) at various concentrations

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of Linsitinib or DMSO vehicle control.

-

Incubate the plates for 3 days under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of cell culture medium in the well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the fraction of maximal proliferation by normalizing the signal from treated cells to that of vehicle-treated cells.[8]

-